molecular formula C17H13BrN2O6 B5221727 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE

Cat. No.: B5221727
M. Wt: 421.2 g/mol
InChI Key: CFOBJJUPQBXEJQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(3-nitrobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O6/c18-13-6-4-11(5-7-13)15(21)10-26-16(22)9-19-17(23)12-2-1-3-14(8-12)20(24)25/h1-8H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOBJJUPQBXEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-nitroaniline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-NITROPHENYL)FORMAMIDO]ACETATE: Similar structure but with a different position of the nitro group.

    2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE: Chlorine atom instead of bromine.

    2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-AMINOPHENYL)FORMAMIDO]ACETATE: Amino group instead of nitro group.

Uniqueness

The unique combination of bromine and nitro groups in 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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